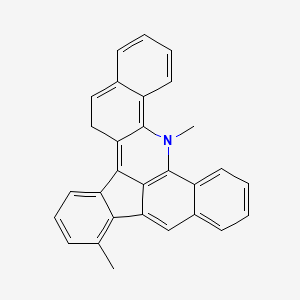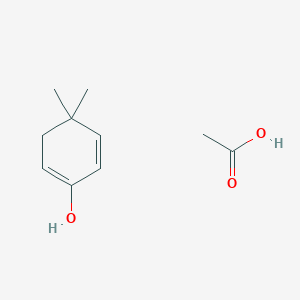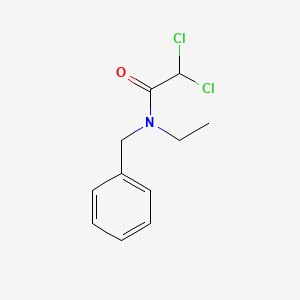
(2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural features, which include an amino group, a methyl group, and a propan-2-ylsulfanyl group attached to a butanoic acid backbone. The hydrochloride form is often used to enhance the compound’s stability and solubility in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylbutanoic acid and propan-2-ylthiol.
Formation of the Sulfanyl Group: The propan-2-ylthiol is introduced to the 2-amino-3-methylbutanoic acid through a nucleophilic substitution reaction, forming the sulfanyl group.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification is typically achieved through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfanyl derivatives.
Substitution: Amides, other amino derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets are still under investigation, but its structural features suggest it may modulate enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Similar in structure but with a hydroxy group instead of a sulfanyl group.
(2R)-2-amino-3-methylbutanoic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the propan-2-ylsulfanyl group in (2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride makes it unique compared to its analogs. This group imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
49801-38-9 |
|---|---|
Molekularformel |
C8H18ClNO2S |
Molekulargewicht |
227.75 g/mol |
IUPAC-Name |
(2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-5(2)12-8(3,4)6(9)7(10)11;/h5-6H,9H2,1-4H3,(H,10,11);1H/t6-;/m1./s1 |
InChI-Schlüssel |
WZQKOKQYMXAAIX-FYZOBXCZSA-N |
Isomerische SMILES |
CC(C)SC(C)(C)[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
CC(C)SC(C)(C)C(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


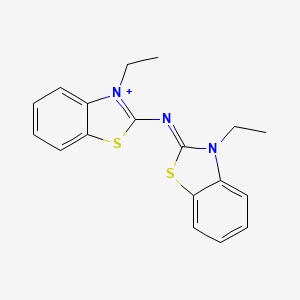
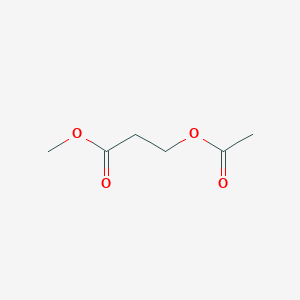
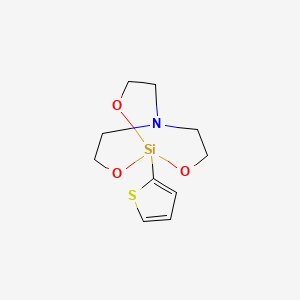
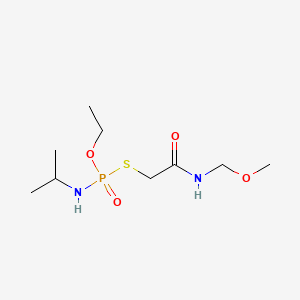
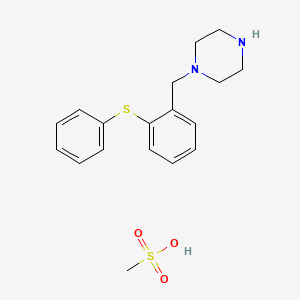
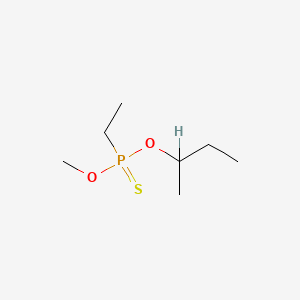
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
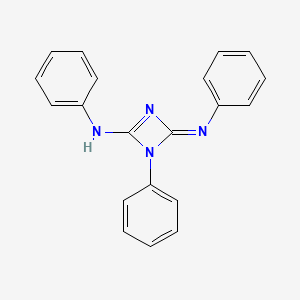
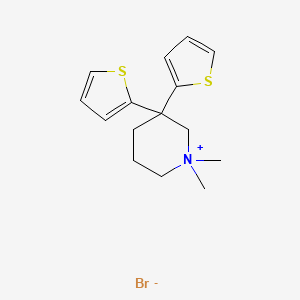

![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
